Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an indene core with an ethyl ester and an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2,3-dihydro-1H-indene: Shares a similar indene core but lacks the acetyl and carboxylate groups.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure with a phenyl group instead of an acetyl group.
Uniqueness
The presence of both an ethyl ester and an acetyl group allows for diverse chemical reactivity and biological activity .
Properties
CAS No. |
86737-24-8 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-acetyl-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-3-17-13(16)14(10(2)15)8-11-6-4-5-7-12(11)9-14/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
VUYWHHZDVXTNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)C |
Origin of Product |
United States |
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